molecular formula C21H20N2O5 B14942695 Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate

Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate

Katalognummer: B14942695
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: YNWKAMZQRQFNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-BENZYL-7-[(TETRAHYDRO-3-FURANYLCARBONYL)AMINO]-1,3-BENZOXAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzoxazole ring, a benzyl group, and a tetrahydrofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-BENZYL-7-[(TETRAHYDRO-3-FURANYLCARBONYL)AMINO]-1,3-BENZOXAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, the introduction of the benzyl group, and the attachment of the tetrahydrofuran moiety. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-BENZYL-7-[(TETRAHYDRO-3-FURANYLCARBONYL)AMINO]-1,3-BENZOXAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties.

Wissenschaftliche Forschungsanwendungen

METHYL 2-BENZYL-7-[(TETRAHYDRO-3-FURANYLCARBONYL)AMINO]-1,3-BENZOXAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of METHYL 2-BENZYL-7-[(TETRAHYDRO-3-FURANYLCARBONYL)AMINO]-1,3-BENZOXAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazole derivatives and molecules with similar functional groups, such as:

  • 2-Benzylbenzoxazole
  • 7-Amino-1,3-benzoxazole-5-carboxylate
  • Tetrahydrofuran-2-carboxylic acid derivatives

Uniqueness

METHYL 2-BENZYL-7-[(TETRAHYDRO-3-FURANYLCARBONYL)AMINO]-1,3-BENZOXAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Eigenschaften

Molekularformel

C21H20N2O5

Molekulargewicht

380.4 g/mol

IUPAC-Name

methyl 2-benzyl-7-(oxolane-3-carbonylamino)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-26-21(25)15-10-16-19(17(11-15)23-20(24)14-7-8-27-12-14)28-18(22-16)9-13-5-3-2-4-6-13/h2-6,10-11,14H,7-9,12H2,1H3,(H,23,24)

InChI-Schlüssel

YNWKAMZQRQFNTL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C(=C1)NC(=O)C3CCOC3)OC(=N2)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.